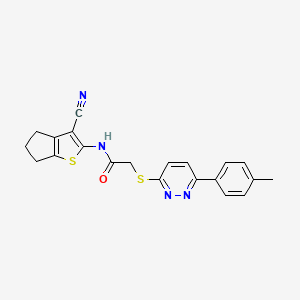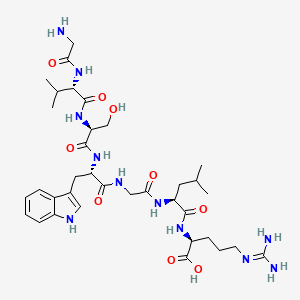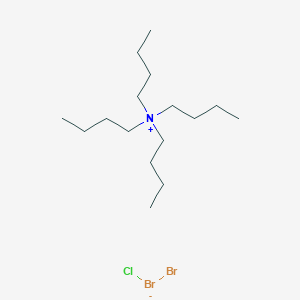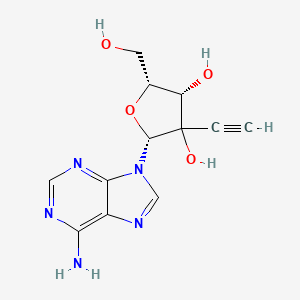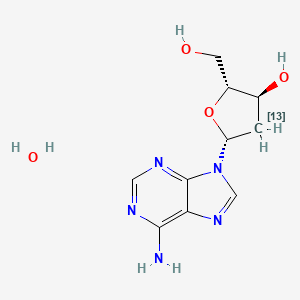
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules involved in genetic replication and transcription.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods: Industrial production of this compound often employs large-scale glycosylation reactions followed by efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of substituted purine derivatives.
Chemistry:
- Used as a precursor in the synthesis of various nucleoside analogs.
- Employed in studies of nucleic acid chemistry and enzymatic reactions.
Biology:
- Serves as a probe to study DNA and RNA interactions.
- Utilized in the investigation of genetic replication and transcription mechanisms.
Medicine:
- Acts as an antiviral agent by inhibiting viral replication.
- Used in the development of anticancer drugs targeting rapidly dividing cells.
Industry:
- Applied in the production of pharmaceuticals and diagnostic reagents.
- Used in the synthesis of specialty chemicals for research and development.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal genetic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases, RNA polymerases, and various enzymes involved in nucleotide metabolism.
類似化合物との比較
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A deoxyribonucleoside analog used in DNA synthesis.
Vidarabine: An antiviral nucleoside analog with a similar purine base.
Uniqueness:
- The presence of the hydroxymethyl group and the specific stereochemistry at the 2, 3, and 5 positions confer unique biochemical properties.
- The hydrate form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1; |
InChIキー |
WZJWHIMNXWKNTO-PNDROITDSA-N |
異性体SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


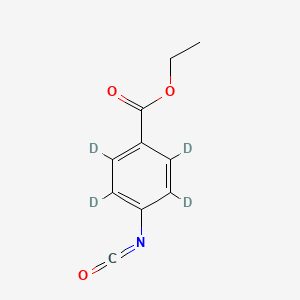
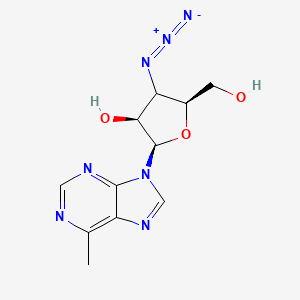



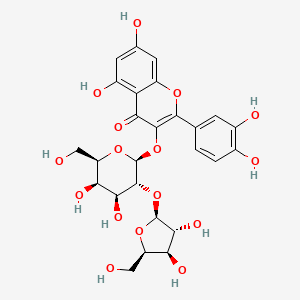
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

